Formic acid, cadmium salt
Description
Historical Trajectories of Cadmium Formate (B1220265) Research
The study of cadmium formate is intrinsically linked to the discovery of cadmium itself by Friedrich Stromeyer in 1817. While early research focused on the fundamental properties and reactions of the new element and its simple salts, specific detailed studies on cadmium formate from the 19th or early 20th century are not extensively documented in modern databases. However, its presence was noted in unexpected contexts. For instance, analysis of deteriorating cadmium-coated museum artifacts from the early 20th century, such as a set of headphones from circa 1925, identified the formation of cadmium formate dihydrate (Cd(HCOO)₂·2H₂O) as a corrosion product due to reactions with organic acids in the storage environment. bnmv.ac.inscispace.com
By the mid-20th century, cadmium formate found utility in industrial chemical processes. A 1954 patent, for example, described the use of cadmium formate on a porous support as a catalyst in the vapor phase reaction of acetylene (B1199291) and formic acid to produce vinyl formate, a monomer for commercially significant polymers. google.com Research into the thermal decomposition of cadmium-containing salts also began to build a foundational understanding of their behavior. Studies on related compounds, like cadmium acetate (B1210297), provided insights into the decomposition pathways which often lead to the formation of cadmium oxide. akjournals.com A 1981 study on the thermal decomposition of alkyl cadmium organic peroxides identified metal formate as a primary metal-containing product. iaea.org These lines of inquiry established a baseline knowledge of the compound's properties and potential applications, paving the way for more targeted research.
Contextual Significance of Cadmium Formate in Coordination Chemistry and Materials Science Precursor Chemistry
Cadmium formate holds particular significance in two major areas of modern chemistry: coordination chemistry and as a precursor in materials science.
In coordination chemistry , the cadmium(II) ion is known for its flexible coordination geometry, commonly adopting coordination numbers of 4, 5, 6, and even 7, which allows it to form a diverse array of complex structures. mdpi.comrsc.org The formate ligand (HCOO⁻), being a simple carboxylate, can act as a versatile building block, or linker, connecting cadmium centers. This has made cadmium formate a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are crystalline structures with high porosity and surface area, making them promising for applications in gas storage and catalysis. frontiersin.orgacs.org The formate ligand's ability to coordinate in different modes, such as the bidentate fashion where both oxygen atoms bind to the metal center, is crucial in dictating the final architecture and properties of these frameworks. acs.orgnih.gov
In materials science , cadmium formate serves as an important precursor for the synthesis of various cadmium-containing nanomaterials. A key application is its use in producing cadmium oxide (CdO), an n-type semiconductor. bnmv.ac.in Through thermal decomposition (calcination), cadmium formate breaks down to yield CdO nanoparticles. researchgate.netresearchgate.net The decomposition process is sensitive to the atmosphere; in an inert atmosphere like helium, it proceeds at around 210°C, forming metallic cadmium and cadmium carbonate as intermediates, which then convert to cadmium oxide. researchgate.net In the presence of air, the metallic cadmium intermediate is readily oxidized. researchgate.net The properties of the resulting CdO can be controlled by the synthesis conditions. Beyond oxides, cadmium formate and other cadmium carboxylates are also used as precursors for cadmium chalcogenides, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots, which have significant applications in optoelectronics and solar cells. rsc.org
A summary of cadmium formate's key chemical details is provided in the table below.
| Property | Value |
| Chemical Formula | Cd(HCOO)₂ |
| Molar Mass | 202.44 g/mol (anhydrous) |
| Appearance | White crystalline solid rsc.org |
| Common Form | Dihydrate (Cd(HCOO)₂·2H₂O) scispace.comreddit.com |
| Synthesis Method | Reaction of cadmium oxide with formic acid rsc.org |
Contemporary Research Imperatives and Challenges
Current research involving cadmium formate is driven by the need for advanced materials with tailored properties for specific technological applications. However, this research is not without its difficulties.
Contemporary Research Imperatives:
Advanced Catalysis: A major focus is the design of cadmium-based MOFs for catalytic applications. Researchers are actively investigating these materials, sometimes synthesized using cadmium formate, for the hydrogenation of carbon dioxide into formate. mdpi.comresearchgate.net This is a chemically significant reaction as it converts a greenhouse gas into a useful chemical feedstock and a potential hydrogen storage medium.
CO₂ Functionalization: A novel and significant area of research is the use of cadmium complexes for the activation of carbon dioxide. Recent studies have shown the synthesis of a terminal cadmium hydride complex, which can react with CO₂ to insert the molecule into the cadmium-hydride bond, forming a cadmium formate complex. acs.orgnih.govnsf.gov This reactivity provides a potential pathway for converting CO₂ into valuable C1 chemicals.
Controlled Nanomaterial Synthesis: There is a continuing drive to refine methods for producing cadmium-containing nanoparticles with precise control over their size, shape (morphology), and crystalline phase. Using cadmium formate as a precursor, researchers aim to understand how synthesis parameters influence the properties of the resulting nanomaterials, such as CdO or CdS, to optimize their performance in electronic and optical devices. rsc.org
Contemporary Research Challenges:
Structural and Morphological Control: A persistent challenge in materials synthesis is achieving the desired crystal structure and morphology while avoiding impurities or unwanted phases. mdpi.com When using cadmium formate as a precursor, for example, controlling the precise conditions to yield CdS nanoparticles with a specific phase (cubic vs. hexagonal) can be difficult, as the outcome is sensitive to temperature, solvents, and other reactants. rsc.org
Framework Stability: For cadmium-based MOFs to be viable in practical applications like catalysis, they must be chemically and thermally stable. A significant challenge is ensuring the structural integrity of the framework under reaction conditions, as some cadmium MOFs have shown instability in certain solvents, particularly water. mdpi.com
Synthesis of Reactive Intermediates: The synthesis of highly reactive species, such as the terminal cadmium hydride compounds that are precursors to formate complexes via CO₂ insertion, is a notable challenge. Such compounds are often uncommon and can be difficult to isolate and characterize, requiring specialized synthetic techniques. nsf.gov
Inherent Toxicity: An overarching challenge that impacts all research involving cadmium compounds is their toxicity. solubilityofthings.com Cadmium is a known toxic heavy metal, necessitating stringent safety protocols during synthesis, handling, and disposal, which can complicate experimental setups and limit the scope of potential large-scale applications.
Structure
2D Structure
Properties
CAS No. |
4464-23-7 |
|---|---|
Molecular Formula |
CH2CdO2 |
Molecular Weight |
158.44 g/mol |
IUPAC Name |
cadmium;formic acid |
InChI |
InChI=1S/CH2O2.Cd/c2-1-3;/h1H,(H,2,3); |
InChI Key |
XIQOAFTWVKWYOG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Cd+2] |
Other CAS No. |
4464-23-7 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Related CAS |
64-18-6 (Parent) |
Synonyms |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Preparation Routes for Hydrated and Anhydrous Cadmium Formate (B1220265)
Cadmium formate can be synthesized in two primary forms: cadmium formate dihydrate (Cd(HCOO)₂·2H₂O) and anhydrous cadmium formate (Cd(HCOO)₂). The choice of synthesis route and conditions dictates the form obtained.
Cadmium formate dihydrate is typically prepared through crystallization from aqueous solutions at room temperature. A common method involves reacting cadmium oxide (CdO) or cadmium hydroxide (B78521) (Cd(OH)₂) with formic acid (HCOOH). acs.orgontosight.ai For instance, dissolving cadmium oxide in an aqueous solution of formic acid leads to the formation of cadmium formate. researchgate.net
To obtain high-purity crystals, recrystallization is employed. Commercial cadmium formate can be purified by dissolving it in heated water, filtering out any precipitates, and then recrystallizing it from a weak formic acid solution. kashanu.ac.ir The dihydrate form, Cd(HCOO)₂·2H₂O, crystallizes when the process is carried out at room temperature. kashanu.ac.ir The solubility of cadmium formate is temperature-dependent, a crucial factor for crystallization processes.
Below is a table detailing the solubility of cadmium formate in water at various temperatures, which is fundamental for developing crystallization protocols. The solid phase changes from the dihydrate to the anhydrous form at approximately 66-70°C. kashanu.ac.ir
Solubility of Cadmium Formate in Water
| Temperature (°C) | Solubility ( g/100g H₂O) | Solid Phase |
|---|---|---|
| 0 | 8.4 | Cd(HCOO)₂·2H₂O |
| 10 | 11.1 | Cd(HCOO)₂·2H₂O |
| 20 | 14.4 | Cd(HCOO)₂·2H₂O |
| 30 | 18.6 | Cd(HCOO)₂·2H₂O |
| 40 | 25.4 | Cd(HCOO)₂·2H₂O |
| 50 | 38.5 | Cd(HCOO)₂·2H₂O |
| 60 | 59.5 | Cd(HCOO)₂·2H₂O |
| 70 | 77.0 | Cd(HCOO)₂ |
| 80 | 80.5 | Cd(HCOO)₂ |
| 90 | 85.2 | Cd(HCOO)₂ |
| 100 | 94.6 | Cd(HCOO)₂ |
Data sourced from the IUPAC-NIST Solubilities Database. kashanu.ac.ir
The primary route to cadmium formate involves the reaction of a cadmium source with formic acid. Cadmium oxide is a common precursor, which reacts with formic acid in water. researchgate.net The reaction proceeds by dropwise addition of formic acid to a suspension of cadmium oxide in deionized water, followed by stirring. researchgate.net The resulting white precipitate of cadmium formate can then be filtered, washed, and dried. researchgate.net
Anhydrous cadmium formate can be obtained by carrying out the crystallization at higher temperatures, typically between 70-75°C. kashanu.ac.ir
Mechanistic Aspects of Cadmium Formate Formation Pathways
The formation of cadmium formate from cadmium oxide and formic acid is fundamentally an acid-base reaction. Cadmium oxide, a basic oxide, reacts with the weak acid, formic acid, to produce a salt (cadmium formate) and water.
The reaction can be represented as: CdO + 2HCOOH → Cd(HCOO)₂ + H₂O
Similarly, using cadmium hydroxide, the reaction is: Cd(OH)₂ + 2HCOOH → Cd(HCOO)₂ + 2H₂O
In these reactions, the formate anion (HCOO⁻) displaces the oxide (O²⁻) or hydroxide (OH⁻) ions from the cadmium center. The kinetics of such reactions, particularly in the context of nanoparticle synthesis, can be influenced by factors like temperature, concentration of reactants, and the presence of coordinating solvents or ligands. For instance, studies on the exchange kinetics of carboxylate groups in other cadmium complexes have shown that the process can occur through an associative pathway, where the incoming carboxylic acid coordinates to the metal center before the existing ligand is released. acs.org
Cadmium Formate as a Precursor in Advanced Inorganic Synthesis
Cadmium formate's utility extends beyond its intrinsic properties; it is a valuable precursor for creating sophisticated inorganic nanomaterials. Its decomposition characteristics and reactivity are leveraged to produce cadmium-containing nanoparticles with controlled size and morphology.
Cadmium formate is an effective cadmium precursor for the synthesis of cadmium chalcogenide (CdE, where E = S, Se, Te) nanomaterials. ontosight.ai These materials are of immense interest for applications in optoelectronics due to their quantum confinement effects.
Specifically, cadmium formate has been used in the synthesis of cadmium selenide (B1212193) (CdSe) nanoplatelets. researchgate.net The synthesis involves the reaction of the cadmium precursor with a selenium source in a high-boiling point solvent. The choice of the cadmium precursor can influence the reaction kinetics and the morphology of the resulting nanocrystals.
Similarly, cadmium formate has been noted as a potential precursor for cadmium telluride (CdTe) nanoplatelets. acs.org The synthesis of these two-dimensional nanomaterials requires precise control over reaction conditions, and the reactivity of the cadmium formate plays a role in the nucleation and growth stages.
Cadmium oxide (CdO) nanostructures can be synthesized via the thermal decomposition of cadmium formate. researchgate.net This method offers a straightforward route to producing CdO, a significant n-type semiconductor.
Thermogravimetric analysis has shown that cadmium formate decomposes at approximately 210°C. researchgate.net The decomposition in an air atmosphere results in the formation of cadmium oxide as the final solid product. researchgate.net In an inert atmosphere like helium, the decomposition is more complex, initially forming metallic cadmium and cadmium carbonate, which subsequently decomposes to cadmium oxide. researchgate.net
The characteristics of the resulting CdO nanoparticles, such as their size and crystallinity, can be controlled by the decomposition temperature and atmosphere.
Summary of Cadmium Formate in Inorganic Synthesis
| Precursor | Target Material | Synthesis Method | Key Finding |
|---|---|---|---|
| Cadmium Formate | CdSe Nanoplatelets | Colloidal Synthesis | Effective cadmium source for 2D nanocrystal growth. researchgate.net |
| Cadmium Formate | CdTe Nanoplatelets | Colloidal Synthesis | Investigated as a precursor for CdTe nanomaterials. acs.org |
Despite a comprehensive search of scientific literature, there is a notable lack of specific research detailing the use of cadmium formate as a direct precursor in the synthesis of metal-organic frameworks (MOFs) for catalytic applications. While the field of cadmium-based MOFs and their catalytic properties is established, the existing research predominantly focuses on the use of other cadmium salts, such as cadmium nitrate (B79036) and cadmium acetate (B1210297), as the metal source for MOF synthesis.
Studies on cadmium-based MOFs for catalysis, such as the hydrogenation of carbon dioxide to formate and CO2 cycloaddition reactions, consistently report the use of cadmium nitrate or cadmium acetate as the starting material. For instance, the synthesis of a cadmium-based MOF used for the catalytic hydrogenation of CO2 to formate involved the reaction of benzene-1,4-dicarboxylic acid with cadmium nitrate. mdpi.comresearchgate.netmsu.ac.zwijsdr.org Similarly, the preparation of a cadmium-based MOF-74 material for potential catalytic applications utilized cadmium acetate. csic.es
The available literature provides methods for the synthesis of cadmium formate itself and discusses the catalytic activities of various cadmium-containing MOFs. However, a direct link or a detailed methodology for employing cadmium formate as a precursor in the construction of these catalytically active frameworks is not described in the reviewed scientific papers.
Therefore, due to the absence of specific research on the role of cadmium formate in the synthesis of MOFs for catalytic applications, it is not possible to generate a detailed article that adheres to the requested outline focusing solely on this topic. The current body of scientific literature does not support the premise of such an article.
Crystallographic and Structural Elucidation
Single-Crystal X-ray Diffraction Analysis of Cadmium Formate (B1220265) Dihydrate
The dihydrate of cadmium formate, Cd(HCOO)₂·2H₂O, is isomorphous with the dihydrates of several other divalent metal formates, including those of magnesium, manganese, zinc, nickel, and copper. jps.jp
Single-crystal X-ray diffraction studies have established that cadmium formate dihydrate crystallizes in the monoclinic system. The determined space group is P2₁/c. jps.jpresearchgate.net This space group is characterized by a two-fold screw axis and a glide plane. The structure of cadmium formate dihydrate contains two crystallographically distinct cadmium atoms. ias.ac.in
Table 1: Crystallographic Data for Cadmium Formate Dihydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
In the crystal structure of cadmium formate dihydrate, there are two distinct coordination environments for the cadmium(II) ions. jps.jpias.ac.in
One type of Cd²⁺ ion is coordinated by six oxygen atoms originating from the carboxylate groups of the formate ligands. jps.jp
The second type of Cd²⁺ ion is coordinated by two oxygen atoms from formate groups and four oxygen atoms from water molecules. jps.jp
Both coordination environments result in a generally octahedral geometry around the cadmium centers. jps.jp The coordination of the Cd(II) ion can be complex, with some cadmium compounds exhibiting seven-coordination, often in a distorted pentagonal-bipyramidal or capped trigonal prismatic geometry. rsc.orgmdpi.commdpi.com In other cadmium complexes, the coordination number can even reach eight, resulting in a distorted dodecahedral geometry. ias.ac.in
The formate ligands in cadmium formate structures act as bridging units, connecting the cadmium centers to form a polymeric network. While the specific bridging mode (e.g., syn-syn, anti-syn, syn-anti) for cadmium formate dihydrate is not explicitly detailed in the provided results, formate and other carboxylate ligands in related metal-organic frameworks commonly exhibit such bridging behaviors. kit.edu For instance, in anhydrous cadmium formate, one formate ion is tridentate, bridging symmetry-related cations, while a second, quadridentate formate ion chelates one Cd atom and bridges two others. iucr.org In another cadmium complex, formate molecules link three different cadmium atoms via a κ²-κ¹-μ₃ bridging bidentate carboxylate group. rsc.org This bridging is a key feature in forming the extended polymeric lattice. iucr.org
Structural Characterization of Anhydrous Cadmium Formate (e.g., C2/c phase)
Anhydrous cadmium formate, Cd(CHO₂)₂, crystallizes in the monoclinic system with the centrosymmetric space group C2/c. iucr.org The structure consists of a polymeric lattice. iucr.org The cadmium atom is seven-coordinate, with a pseudo-octahedral geometry. iucr.org The Cd-O bond distances are in the range of 2.259(4) to 2.599(7) Å. iucr.org
There are two distinct formate ions in the structure. One is tridentate, bridging between symmetry-related cadmium cations. The other is quadridentate, where both oxygen atoms chelate a single cadmium atom while also bridging to two other different cadmium atoms. iucr.org This complex connectivity, featuring four-membered rings, creates a robust polymeric framework. iucr.org The structure is described as consisting of strips formed by cations and formate groups running along the a-axis, which are then cross-linked by other formate anions along the c-axis. mdpi.com
Table 2: Crystallographic Data for Anhydrous Cadmium Formate (C2/c)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 11.614 (4) |
| b (Å) | 6.185 (3) |
| c (Å) | 12.409 (5) |
| β (°) | 112.51 (5) |
| Z (formula units/cell) | 8 |
Data sourced from Weber, G. (1980). iucr.org
Investigations of Crystal Anisotropy
The crystal structure of anhydrous cadmium formate (C2/c phase) leads to significant anisotropy in its physical properties. mdpi.com The arrangement of cations and formate groups into strips and cross-linked layers is a primary reason for this structural anisotropy. mdpi.com This anisotropy is also observed in its mechanical properties, where the material may respond differently to forces applied in different directions. mdpi.comnih.gov For example, studies on related cadmium coordination polymers have demonstrated two-dimensional anisotropic flexibility, where the bending and plastic or elastic response of the crystal depends on the direction of the applied force. nih.gov This behavior is often governed by the directionality and relative strengths of non-covalent interactions, such as hydrogen bonds, within the crystal lattice. nih.gov
Studies of Negative Linear Compressibility in Formate Crystals
Negative Linear Compressibility (NLC) is an unusual material property wherein a dimension of the material expands under the application of uniform hydrostatic pressure. nih.gov While this phenomenon is rare, it is of fundamental interest for its potential applications in pressure sensors and smart actuation. nih.gov The crystal structures of several metal formates have been investigated for this property.
Theoretical studies modeling the crystal structure of cadmium formate under hydrostatic compression have been conducted to understand its mechanical properties. mdpi.comficp.ac.ru Analysis of the calculated stiffness tensors predicted that cadmium formate does exhibit NLC, but only within a very narrow range of hydrostatic compression, up to approximately 0.25 GPa. mdpi.com The study noted that unlike in other formates such as the α-phase of calcium formate where the NLC axis is oriented along a primary crystallographic axis, the NLC axis in cadmium formate is oriented at significant angles to the a (37°) and c (25°) axes. mdpi.com This orientation, combined with the small pressure range, may explain the absence of experimentally observed NLC, as the cell parameters decrease monotonously across a wider compression range (0–3 GPa). mdpi.com The axis of maximal compressibility in cadmium formate is oriented along the crystallographic b-axis. mdpi.com
Modeled Compressibility Characteristics of Cadmium Formate
| Property | Finding | Source |
|---|---|---|
| NLC Pressure Range | Predicted up to 0.25 GPa | mdpi.com |
| NLC Axis Orientation | ~37° to a-axis, ~25° to c-axis | mdpi.com |
| Maximal Compressibility Axis | Oriented along the b-axis | mdpi.com |
Structural Studies of Cadmium Formate Derivatives and Adducts
The coordination environment of cadmium in cadmium formate can be readily modified through the formation of adducts and complexes with various ligands, leading to a diverse range of crystal structures.
Bisthiourea-cadmium Formate Crystallography
Bis(thiourea) cadmium formate (BTCF) is an organometallic complex grown from cadmium formate and thiourea (B124793). acs.orgacs.org Single-crystal X-ray diffraction analysis confirms the structure of the resulting compound. acs.org The crystal structure of BTCF belongs to the orthorhombic system with the noncentrosymmetric space group P2₁2₁2₁. acs.org Fourier-transform infrared (FT-IR) spectroscopy studies indicate that the thiourea molecules bind to the cadmium ion through their sulfur atoms. acs.org
Crystallographic Data for Bis(thiourea) cadmium formate (BTCF)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | acs.org |
| Space Group | P2₁2₁2₁ | acs.org |
| Lattice Parameter (a) | 8.00 Å | acs.org |
| Lattice Parameter (b) | 17.878 Å | acs.org |
| Lattice Parameter (c) | 3.933 Å | acs.org |
Cadmium Formate Complexes with Diverse Ligands
Cadmium formate serves as a precursor or component in the synthesis of more complex coordination compounds where the formate ion coexists with other organic ligands.
One notable example involves the reaction of a cadmium siloxide complex with PhSiH₃ in the presence of carbon dioxide, which yields a formate complex, [Tptm]CdO₂CH, where [Tptm] is the tris(2-pyridylthio)methyl ligand. acs.orgsemanticscholar.org The formation of this compound is significant as it is proposed to occur through the trapping of a transient cadmium hydride intermediate by CO₂. acs.orgsemanticscholar.org Structurally, the formate ligand in [Tptm]CdO₂CH coordinates to the cadmium center in a bidentate fashion. acs.orgsemanticscholar.org
Another complex, [Cd(Fulg1′)(HCO₂)]n, is a coordination polymer formed through the solvothermal reaction of CdCl₂·2.5H₂O with a photochromic pyridylfulgenate ligand (Fulg1). rsc.org In this structure, both the formate and a hydrolyzed form of the fulgenate ligand (Fulg1') are coordinated to the cadmium centers. The Cd²⁺ ion is six-coordinated in a distorted octahedral geometry, bonding to three different Fulg1' molecules and three separate formate ligands. rsc.org Each formate molecule acts as a bridging ligand, linking three distinct cadmium atoms through a κ²-κ¹-μ₃ coordination mode. rsc.org
Spectroscopic studies have also provided evidence for the formation of a bridging formate derivative, [Bptm]Cd(μ-O₂CH)₂Bpin, where [Bptm] is the bis(2-pyridylthio)methyl ligand. columbia.edu This complex is formed when [Bptm]CdN(SiMe₃)₂ reacts with HBpin under a CO₂ atmosphere, trapping a proposed cadmium hydride species. columbia.edu
Selected Cadmium Formate Complexes with Additional Ligands
| Complex Formula | Additional Ligand(s) | Key Structural Feature of Formate | Source |
|---|---|---|---|
| [Tptm]CdO₂CH | Tris(2-pyridylthio)methyl | Bidentate coordination to a single Cd center. | acs.orgsemanticscholar.org |
| [Cd(Fulg1′)(HCO₂)]n | Pyridylfulgenate derivative | Bridging ligand linking three Cd centers (κ²-κ¹-μ₃ mode). | rsc.org |
| [Bptm]Cd(μ-O₂CH)₂Bpin | Bis(2-pyridylthio)methyl, Pinacolborane | Bridging formate derivative identified by spectroscopy. | columbia.edu |
Advanced Spectroscopic Characterization and Interpretation
Vibrational Spectroscopy Studies
Vibrational spectroscopic studies have been instrumental in characterizing the molecular structure of cadmium formate (B1220265) dihydrate. These studies have confirmed the presence of distinct formate ions and water molecules within the crystal structure, each with unique vibrational signatures.
Infrared (IR) spectroscopy of cadmium formate dihydrate, Cd(HCOO)₂·2H₂O, reveals characteristic absorption bands that correspond to the vibrational modes of the formate ions and water molecules. researchgate.net The observation of separate frequencies for each internal mode of the formate ion is a key finding, indicating the presence of two crystallographically nonequivalent formate ions in the crystal lattice. researchgate.netresearchgate.net This nonequivalence arises from the different coordination environments of the formate groups.
The formate group is known to bridge cadmium atoms in an anti-syn configuration. researchgate.netresearchgate.net A notable feature in the IR spectrum is the position of the symmetric CO₂ stretching mode, which is observed between the two components of the in-plane OCH bending mode. researchgate.netresearchgate.net This observation, along with other spectral details, suggests a weakening of the C-O bond, which is attributed to a lone pair effect. researchgate.netresearchgate.net The IR spectrum also provides information about the water molecules present in the crystal, which will be discussed in more detail in a subsequent section.
Table 1: Selected IR Absorption Bands for Cadmium Formate Dihydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3450 | O-H Stretching (water) | caltech.edu |
| ~2866 | C-H Stretching | researchgate.net |
| ~1710-1764 | C=O Stretching | nih.gov |
| ~1640 | H-O-H Bending (water) | caltech.edu |
| ~1220-1224 | Phosphoryl group | nih.gov |
Note: The exact positions of the peaks can vary slightly depending on the specific experimental conditions and sample preparation.
Polarized Raman spectroscopy has been employed to further probe the vibrational modes of single crystals of cadmium formate dihydrate. These investigations complement the IR data and provide more detailed information about the symmetry of the vibrational modes. The use of polarized light allows for the selective excitation of vibrations along specific crystallographic axes.
The polarized Raman spectra of Cd(HCOO)₂·2H₂O have also confirmed the existence of two crystallographically distinct formate ions. researchgate.netresearchgate.net The splitting of the internal modes of the formate ion into different components in the Raman spectra is a direct consequence of this nonequivalence. researchgate.net For instance, an intense polarized Raman band observed at 2866 cm⁻¹ is assigned to the C-H stretching mode. researchgate.net The Raman data, in conjunction with IR spectroscopy, has been crucial in making definitive assignments for the various vibrational modes of the formate ions and water molecules. researchgate.net
The presence of two crystallographically nonequivalent formate ions in cadmium formate dihydrate gives rise to a doubling of the vibrational modes associated with the formate group. researchgate.netresearchgate.net This is because the local environment and bonding of each type of formate ion are slightly different, leading to distinct vibrational frequencies.
The vibrational spectra of cadmium formate dihydrate also exhibit features corresponding to the water molecules of hydration. The analysis of these features reveals the presence of two different types of water molecules, distinguished by their hydrogen bonding environments. researchgate.net The unit cell of cadmium formate dihydrate contains eight water molecules, leading to a complex set of vibrational modes. researchgate.net
The internal vibrations of the water molecules, namely the symmetric and asymmetric stretching (ν₁ and ν₃) and the bending (ν₂) modes, are observed in the spectra. The stretching modes typically appear in the high-frequency region (around 3000-3600 cm⁻¹), while the bending mode is found near 1600 cm⁻¹. uva.nlnih.gov The presence of multiple bands in the O-H stretching region is indicative of the different hydrogen bond strengths experienced by the nonequivalent water molecules. researchgate.net The frequencies of these modes are sensitive to the strength of the hydrogen bonds; stronger hydrogen bonds generally lead to a red-shift (lower frequency) of the stretching vibrations and a blue-shift (higher frequency) of the bending vibration.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions between electron spin energy levels in the presence of a magnetic field. It is particularly useful for studying species with unpaired electrons, such as radicals and certain transition metal ions.
ESR spectroscopy has been successfully used to study paramagnetic centers created in cadmium formate dihydrate by high-energy radiation, such as gamma rays. aip.orgaip.org Irradiation of Cd(HCOO)₂·2H₂O at low temperatures (e.g., 77 K) can lead to the formation of Cd⁺ ions, which have an unpaired electron and are therefore ESR active. aip.orgaip.org
Single-crystal ESR studies have shown a preferential capture of electrons by Cd²⁺ ions located at the more asymmetric of the two distinct cation sites in the crystal structure. aip.org Cadmium formate dihydrate crystallizes in a monoclinic system with the space group P2₁/c, and its unit cell contains two pairs of symmetry-related Cd²⁺ ion sites. aip.org One site is surrounded by four water molecules and two carboxyl oxygen atoms, while the other is coordinated to six carboxyl oxygen atoms. aip.org The ESR results indicate that the Cd²⁺ ions in the more distorted octahedral environment are more likely to trap an electron to form Cd⁺. aip.org
Furthermore, comparative studies involving the doping of manganese(II) ions (Mn²⁺) into the cadmium formate dihydrate lattice have been conducted. aip.orgresearchgate.net These studies help to understand the local environment of the metal ions and any structural distortions that may occur upon irradiation or doping. aip.org The analysis of the ESR spectra of these paramagnetic centers provides valuable information about the electronic structure and the site symmetry of the cadmium ions within the crystal lattice.
Analysis of Electron Trapping Preferences at Cation Sites
The study of electron trapping at cation sites is crucial for understanding the photocatalytic and photoluminescent properties of cadmium-based materials. In cadmium sulfide (B99878) (CdS) nanostructures, for instance, the introduction of dopants like molybdenum can create electron-trapping states. Theoretical calculations and experimental evidence suggest that when Mo⁴⁺ substitutes Cd²⁺ ions, it leads to the formation of point defects with a highly positive charge, which act as electron-trapping sites. zjnu.edu.cn This substitution results in an electron-deficient state around the molybdenum atom, promoting electron accumulation near the sulfur atoms bonded to it. zjnu.edu.cn
In colloidal quantum dots (QDs), electron traps are often associated with excess or unpassivated cadmium surface sites. acs.org Photoexcitation can lead to the transient formation of Cd-Cd dimers on the surface of CdSe QDs, creating in-gap states that trap electrons. acs.org These metal-based traps are dynamic, forming and disappearing on a picosecond timescale. acs.org The formation of these traps is essentially a reduction reaction where electrons from the conduction band localize on surface cadmium atoms. acs.org While often considered detrimental to photoluminescence, such charge carrier trapping can, in some cases, promote charge separation, a key process in photocatalysis. nih.gov For example, in cadmium chalcogenide nanocrystals, hole trapping has been shown to facilitate electron transfer to acceptors and extend the lifetime of the charge-separated state. nih.gov The reversible dissociation of X-type anions from the surface of quantum dots can also transiently form reducible metal cation sites, which act as dynamic electron traps. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State ¹¹³Cd NMR Chemical Shift Analysis in Cadmium Formate Dihydrate
Solid-state ¹¹³Cd Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of cadmium ions in various materials, including cadmium formate dihydrate. The ¹¹³Cd chemical shift is highly sensitive to the coordination number, the nature of the coordinating atoms, and the geometry around the cadmium ion. researchgate.net
For cadmium compounds, the ¹¹³Cd chemical shift spans a wide range, typically from -125 to +700 ppm. northwestern.edu In a study of alloyed CdSe₁₋ₓSₓ crystalline nanoparticles, it was found that the ¹¹³Cd NMR chemical shift is sensitive to the S/Se anion molar ratio, showing a linear correlation with the sulfur component. nih.gov This indicates that the chemical shift directly reflects the immediate coordination sphere of the cadmium atom. While specific studies on pure cadmium formate dihydrate are not detailed in the provided results, the principles from related cadmium complexes are applicable. For instance, in cadmium acetate (B1210297) dihydrate, theoretical calculations of the ¹¹³Cd chemical shift have been performed to understand its coordination chemistry. researchgate.net These calculations, which improve with the inclusion of water molecules, demonstrate the sensitivity of the chemical shift to the hydration state and coordination environment. researchgate.net The broadness of ¹¹³Cd spectra in the solid state often indicates a distribution of chemical shifts and fast relaxation of the cadmium atoms. fsu.edu
Table 1: Representative ¹¹³Cd NMR Data for Cadmium Compounds
| Compound | Chemical Shift (ppm) | Remarks |
|---|---|---|
| Dimethylcadmium (neat) | 641 | Reference standard. northwestern.edu |
| CdSe (bulk, hexagonal) | 585 | Shows insensitivity of cadmium to its broader chemical environment. fsu.edu |
Solution-State ¹H and ¹³C NMR Investigations of Ligand Coordination in Related Complexes
Solution-state ¹H and ¹³C NMR spectroscopy provides valuable information about ligand coordination in cadmium complexes. Changes in the chemical shifts of ligand protons and carbons upon coordination to a metal center can elucidate the binding mode and geometry of the complex in solution.
In studies of cadmium(II) complexes with thiones, an upfield shift in the >C=S resonance in the ¹³C NMR spectrum and a downfield shift in the N-H resonance in the ¹H NMR spectrum are consistent with sulfur coordination to the cadmium(II) ion. tandfonline.com Similarly, for cadmium-selenone complexes, an upfield shift in the C=Se resonance in the ¹³C NMR and high-frequency shifts in N-H resonances in the ¹H NMR are indicative of selenium coordination to Cd(II). researchgate.net
In a cadmium(II)-Salen complex, the disappearance of the O-H proton peak in the ¹H NMR spectrum upon complexation confirms the deprotonation and coordination of the oxygen atom to the Cd(II) ion. nih.gov The ¹³C NMR spectra of this complex showed shifts in the aromatic and imine carbon signals, further confirming the coordination of the ligand to the metal center. nih.gov These spectroscopic changes are crucial for confirming the formation of the desired complex and understanding its structure in solution. researchgate.net
Table 2: Illustrative ¹H and ¹³C NMR Shifts in Cadmium Complexes
| Complex Type | Ligand Signal | Observation upon Coordination | Implication |
|---|---|---|---|
| Cadmium-Thione | >C=S (¹³C) | Upfield shift | Sulfur coordination tandfonline.com |
| Cadmium-Thione | N-H (¹H) | Downfield shift | Sulfur coordination tandfonline.com |
| Cadmium-Salen | O-H (¹H) | Disappearance of peak | Oxygen coordination nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopic Research
Electronic Spectra Analysis in Relation to Quantum Confinement Effects in Formate-Passivated Nanoplatelets
UV-Vis spectroscopy is instrumental in studying the electronic properties of nanomaterials, such as formate-passivated cadmium sulfide (CdS) and cadmium selenide (B1212193) (CdSe) nanoplatelets (NPLs). The absorption spectra of these materials are dominated by quantum confinement effects, which arise when the size of the nanoparticle is comparable to the exciton (B1674681) Bohr radius.
Theoretical studies on CdS and CdSe NPLs passivated with formate and acetate ligands have shown that the electronic absorption spectra are influenced by the lateral and vertical dimensions of the nanoplatelets. nih.govresearchgate.netacs.org An increase in the thickness of the NPLs, for example from two to three monolayers, results in a redshift of the absorption bands. nih.govresearchgate.net This redshift is attributed to electron delocalization as the nanoplatelet expands in both lateral and vertical directions. nih.govresearchgate.net The formate ligands, in this case, act as passivating agents, with studies indicating they have little participation in influencing the color and intensity of the low-energy absorption bands as the lateral dimensions of the NPLs are extended. nih.govresearchgate.net The primary role of the ligands is to passivate the surface, and their choice can influence factors like strain and the potential barrier for carrier confinement, which in turn affect the electronic properties. acs.org
Ligand Field Transitions and Charge Transfer Phenomena in Cadmium Complexes
In the UV-Vis spectra of cadmium complexes, the observed absorption bands are typically due to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand transitions, rather than d-d transitions, as the Cd²⁺ ion has a completely filled d¹⁰ electronic configuration. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. They are common when the ligand has high-energy filled orbitals and the metal has low-lying empty orbitals. libretexts.org LMCT transitions are typically intense. libretexts.org
Metal-to-Ligand Charge Transfer (MLCT): This involves the promotion of an electron from a metal-based d-orbital to a low-lying empty orbital on the ligand, such as a π* orbital. libretexts.orgaip.org While more common for metals in low oxidation states, they can be observed in certain cadmium complexes with suitable π-acceptor ligands. aip.org
Intraligand and Ligand-to-Ligand Charge Transfer (LLCT): These transitions occur within a single ligand or between different ligands in the coordination sphere. rsc.orgresearchgate.net For instance, in a cadmium bromide complex with an organic ligand, absorption bands were attributed to n–π* and π–π* transitions within the ligand (intraligand) and ligand-to-ligand charge transfer. rsc.org Bands that appeared only in the complex and not in the free ligand were assigned to MLCT or LMCT processes. rsc.org
The nature of these charge transfer bands provides insight into the electronic structure and bonding within the cadmium complex.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (ground state) of multi-electron systems, particularly atoms, molecules, and condensed phases. For cadmium formate (B1220265) and its derivatives, DFT has been applied to determine optimized geometries, electronic structures, spectroscopic parameters, and reactivity descriptors.
DFT calculations are routinely employed for geometry optimization, which involves finding the most stable arrangement of atoms in a molecule or crystal. For cadmium formate, the crystal structures under hydrostatic compression have been modeled using DFT mdpi.comresearchgate.net. Specifically, the PBE0 functional, along with the dou_1998 all-electron basis set for cadmium atoms and the pob-DZVP_rev2 basis set for all other atoms, was utilized for these calculations mdpi.com. The modeling also included the equilibrium state of the crystals mdpi.com.
Beyond cadmium formate itself, DFT has been applied to various cadmium derivatives to determine their structural and electronic properties. For instance, studies on antimony-doped cadmium halide hybrids have involved geometry optimization using the GGA-PBE level of theory with DFT-D3 dispersion correction, employing ultrasoft pseudopotentials for various atoms including cadmium rsc.org. These calculations aimed to characterize ground and excited state structural and electronic properties, including projected density of states (DOS) and band gaps rsc.org. Similarly, the structural and electronic properties, such as geometry, bond length, HOMO-LUMO gap, binding energy, and the nature of bonding, have been investigated for cadmium telluride (CdTe) and cadmium zinc telluride (CdZnTe) clusters using plane-wave based DFT nsf.govmu.edu.et. In the context of cadmium chalcogenide nanoplatelets (e.g., CdS, PubChem CID 14828 researchgate.netacs.orgnih.govnih.gov; CdSe, PubChem CID 14829 acs.orgnih.gov) passivated with formate and acetate (B1210297) ligands, DFT has been used for geometry optimization to analyze quantum confinement effects and electronic spectra researchgate.netacs.orgnih.gov.
DFT is a powerful tool for predicting spectroscopic parameters, which can be compared with experimental data for validation and deeper understanding. For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for cadmium-containing compounds has been a significant area of research. Relativistic DFT calculations have been performed to predict 113Cd and 77Se solid-state NMR spectra of CdSe nanocrystal surfaces nih.gov. These studies involved DFT-optimized cluster models representing carboxylate-coordinated surface sites, with calculations utilizing 4-c DKS theory and spin-orbit ZORA to obtain relativistic shieldings and chemical shifts nih.gov. The calculated 113Cd chemical shifts showed good agreement with measured values, aiding in the interpretation of experimental NMR spectra nih.gov.
For other cadmium complexes, including cadmium acetate dihydrate (PubChem CID 24836120 for hydrate) americanelements.comresearchgate.net, 113Cd chemical shifts have been calculated using both Hartree-Fock (HF) and DFT methods researchgate.net. Comparisons between theoretical and experimental values suggest that DFT, particularly with the Sadlej basis set on the cadmium atom, is suitable for estimating cadmium shielding values with reasonable accuracy researchgate.net. However, it has been noted that for 113Cd NMR chemical shift tensors, non-relativistic DFT calculations may not correctly reproduce experimental tensors, indicating the necessity of relativistic corrections for heavier elements like cadmium uni-regensburg.de.
DFT calculations also provide excellent agreement with experimental vibrational frequencies of organic compounds, provided that the calculated frequencies are scaled to compensate for approximations in electron correlation, basis set deficiencies, and anharmonicity ajol.info. The Gauge Including Atomic Orbitals (GIAO) method within the DFT framework is extensively used for calculating NMR chemical shifts for various compounds ajol.infoiosrjournals.orgimist.ma.
DFT is widely used to investigate chemical reactivity descriptors, which provide insights into how a molecule might interact with other chemical species. For cadmium-containing compounds, this includes analyses such as Mulliken charge analysis and electrostatic potential (ESP) mapping.
For a trinuclear Cd(II) complex, DFT calculations have been applied to investigate chemical reaction active sites through Electrostatic Potential (ESP) analysis doi.org. These studies also involved the calculation of Mulliken atomic charges, which revealed the distribution of charges within the molecule and identified regions of highest positive and negative charges doi.org. For example, in a studied Cd(II) complex, the most positive regions were observed on carbon and nitrogen atoms in quinazoline (B50416) rings and central metal atoms, while the most negative charges were centralized on oxygen and nitrogen atoms doi.org. The change in dipole moment, influenced by uneven atomic charge distribution, was also reported doi.org.
In the context of a cadmium picolinate (B1231196) coordination polymer, DFT calculations provided insights into molecular reactivity and electronic structure, revealing key reactivity parameters such as frontier orbital energies, energy gap, electronegativity, and electrophilicity, along with charge distribution worldscientific.com. Mulliken population analysis (MPA) is a common method for deriving individual atomic charge values, which can help in identifying binding sites researchgate.net. Global reactivity descriptors, including the Fukui function, frontier molecular orbitals (FMOs), and molecular electrostatic potential, are frequently computed using DFT to understand charge distribution and molecular susceptibility acs.org.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study excited-state properties, particularly electronic absorption and emission spectra. For cadmium-containing compounds, TD-DFT has been successfully applied to interpret UV-Vis spectra.
For a trinuclear Cd(II) complex, TD-DFT calculations were performed to simulate electronic transitions in its UV-Vis spectra, showing good agreement with experimental results doi.org. These calculations helped in assigning specific absorption bands to electronic transitions, such as π→π* transitions and metal-to-ligand charge transfer (MLCT) doi.org.
In studies concerning colloidal cadmium chalcogenide 2D nanoplatelets (CdS and CdSe) passivated with formate and acetate ligands, TD-DFT (and simplified Tamm-Dancoff approximation, sTDA) calculations were used to analyze one- and two-photon absorption (OPA, TPA) spectra researchgate.netacs.orgnih.govnih.gov. The theoretical spectra showed good agreement with measured spectra, revealing that ligand participation had little influence on the color and intensity of low-energy absorption bands as the structures were laterally extended researchgate.netacs.orgnih.gov. The observed OPA red-shifts from two to three monolayer nanoplatelets were attributed to electron delocalization in both lateral and vertical directions acs.orgnih.gov. For a cadmium picolinate coordination polymer, TD-DFT calculations elucidated its electronic absorption properties, identifying a low-energy transition at 341 nm worldscientific.com.
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules. They are used to study the time-dependent behavior of molecular systems, providing insights into structural and dynamic properties.
While direct MD simulations for cadmium formate were not explicitly found in the search results, MD has been applied to other cadmium-containing systems and related contexts to understand dynamic behavior. For instance, MD simulations have been used to assess the flexible nature of the first hydration shell of the aqueous cadmium(II) ion (PubChem CID 23977) nih.gov. These simulations determined the structural and dynamic properties of the hydration shell and evaluated the influence of water-water interactions, with the TIP5P water model providing a better description compared to experimental data nih.gov.
In the broader context of supramolecular polymers, atomistic MD simulations have been employed to study the stimuli responsiveness of fibers composed of PPI dendrimers and cadmium acetate ions tandfonline.com. These simulations helped elucidate the factors controlling assembly and suggested that ions could be used to disassemble or functionalize the fibers tandfonline.com. MD simulations can also explore the effects of external environmental stimuli such as temperature and pH variations on supramolecular materials tandfonline.comacs.org. Furthermore, MD simulations have been used to confirm the stability of adsorbates on coordination polymer frameworks, such as a cadmium picolinate coordination polymer worldscientific.com.
Modeling of Crystal Structures Under External Stimuli (e.g., Hydrostatic Pressure)
Computational modeling plays a crucial role in understanding how crystal structures respond to external stimuli, such as hydrostatic pressure. For cadmium formate, this has been a specific area of investigation.
The crystal structures of cadmium formate, along with sodium formate (PubChem CID 8872) and calcium formate (PubChem CID 11198), have been modeled under hydrostatic compression using first-principles solid-state methods based on DFT mdpi.comresearchgate.netresearchgate.net. These studies aimed to understand the phenomenon of negative linear compressibility (NLC), where a material contracts in one or more dimensions when subjected to hydrostatic pressure mdpi.comresearchgate.net. The changes in cell parameters and spatial dependences of linear compressibility were analyzed mdpi.comresearchgate.net. For cadmium formate crystals, the range of external pressure predicted for the onset of NLC was 0 to 0.35 GPa mdpi.com. The PBE0 functional was utilized for these calculations mdpi.com. Such modeling helps to clarify which electronic properties allow for the quantification and comparison of crystal compressibility researchgate.net.
Thermal Decomposition Mechanisms and Solid State Reaction Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in characterizing the thermal stability and decomposition stages of cadmium formate (B1220265). Studies indicate that cadmium formate, Cd(HCOO)2, begins to decompose at approximately 210°C. researchgate.netresearchgate.netresearchgate.net These analyses are often performed simultaneously with mass spectrometry (MS) to provide comprehensive data on mass changes and associated thermal events. researchgate.netresearchgate.netresearchgate.net
The TGA curve typically shows significant mass loss corresponding to the decomposition process, while DTA provides information on the endothermic or exothermic nature of these transitions. For instance, the decomposition of cadmium acetate (B1210297) dihydrate, a related compound, involves dehydration in two stages, followed by the decomposition of the anhydrous salt, with the pathway significantly influenced by the atmosphere and heating rate. researchgate.netakjournals.comakjournals.com While specific detailed TGA/DTA curves for cadmium formate with precise temperature ranges and weight losses are not consistently provided across all snippets, the general understanding is that these techniques quantify the mass changes and thermal events during decomposition.
Evolved Gas Analysis (EGA) through Mass Spectrometry (MS)
Evolved Gas Analysis (EGA), particularly when coupled with Mass Spectrometry (MS), provides critical qualitative information about the gaseous products released during thermal decomposition. This hyphenated technique allows for the direct correlation of mass losses observed in TGA with the molecular identities of the evolved gases. unizg.hrnetzsch.comazom.com
For cadmium formate, the gaseous products identified during its decomposition include:
Carbon dioxide (CO2) researchgate.netresearchgate.net
Water (H2O) researchgate.netresearchgate.net
Carbon monoxide (CO) researchgate.netresearchgate.net
Formaldehyde (B43269) researchgate.netresearchgate.net
Methyl alcohol researchgate.netresearchgate.net
Methyl formate researchgate.netresearchgate.net
The ability of TGA-MS to detect evolved gases down to the ppb range significantly enhances the understanding of complex decomposition mechanisms by providing detailed chemical insights into the processes causing mass changes. netzsch.com
Identification of Intermediate and Final Solid Products
The thermal decomposition of cadmium formate proceeds through a series of intermediate and final solid products, which vary depending on the reaction atmosphere. Initially, cadmium formate, Cd(HCOO)2, decomposes to form metallic cadmium (Cd) and cadmium carbonate (CdCO3) as intermediate solid phases. researchgate.netresearchgate.netresearchgate.netmdpi.com
Subsequently, cadmium carbonate further decomposes to yield cadmium oxide (CdO). researchgate.netresearchgate.netresearchgate.netatamanchemicals.comyou-iggy.com In an inert atmosphere, such as helium, the reaction residue primarily consists of cadmium oxide (CdO) along with a small amount of elemental carbon, which results from the pyrolysis of the formate groups. researchgate.netresearchgate.net Metallic cadmium formed under these conditions can also melt and evaporate at higher temperatures. researchgate.netresearchgate.net In contrast, in an oxidative atmosphere like air, the metallic cadmium formed instantly oxidizes, leading to cadmium oxide (CdO) as the predominant final solid product. researchgate.netresearchgate.netresearchgate.net
The identified solid products are summarized in the table below:
| Product Type | Compound Name | Chemical Formula |
| Intermediate | Metallic Cadmium | Cd |
| Intermediate | Cadmium Carbonate | CdCO3 |
| Final | Cadmium Oxide | CdO |
| Final (inert) | Elemental Carbon | C |
Reaction Pathway Elucidation: Role of Oxalate (B1200264) Anion Intermediates
The elucidation of the reaction pathway for cadmium formate decomposition highlights the crucial role of intermediate species. Research indicates that the decomposition of Cd(HCOO)2 proceeds through the formation of an oxalate anion (C2O4^2-) intermediate. researchgate.netmdpi.com This oxalate anion then further transforms, eventually evolving into cadmium carbonate. researchgate.netmdpi.com This pathway suggests a sequential breakdown of the formate ligand, where the oxalate acts as a transient species before the formation of more stable carbonate and oxide products. The decomposition temperature and the specific products can be influenced by the nature of the metal counterion in the formate salt. nih.gov
Influence of Gaseous Atmosphere (e.g., Helium, Air) on Decomposition Kinetics and Products
The gaseous atmosphere surrounding the decomposing cadmium formate significantly influences both the decomposition kinetics and the nature of the final products. Studies on the thermal decomposition of cadmium formate are typically conducted in dynamic helium (inert) and air (oxidative) atmospheres to observe these effects. researchgate.netresearchgate.netresearchgate.net
In a Helium Atmosphere: Under an inert helium atmosphere, cadmium formate decomposes to produce metallic cadmium (Cd) and cadmium carbonate (CdCO3) as primary solid products. researchgate.netresearchgate.net At elevated temperatures, the metallic cadmium can melt and subsequently evaporate. The final solid residue in helium typically consists of cadmium oxide (CdO) and a small quantity of elemental carbon, which is a byproduct of the pyrolysis of the formate groups. researchgate.netresearchgate.net
Coordination Chemistry of Cadmium Formate
Coordination Geometries and Ligand Field Theory Considerations for Cd(II) Centers
The cadmium(II) ion, with its d¹⁰ electron configuration, is not subject to ligand field stabilization effects in the same way as transition metals with partially filled d-orbitals. researchgate.net Consequently, the coordination geometry of Cd(II) complexes is primarily dictated by factors such as the size and charge of the metal ion, the steric and electronic properties of the ligands, and packing forces within the crystal lattice. researchgate.net This results in a wide range of observed coordination numbers, typically from four to eight, and a variety of coordination polyhedra. researchgate.netnih.gov
In the context of cadmium formate (B1220265) and its derivatives, the most common coordination geometries are octahedral and seven-coordinate. For instance, in cadmium formate dihydrate, the cadmium atoms are six-coordinate, displaying a distorted octahedral geometry. iucr.org In contrast, anhydrous cadmium formate features a seven-coordinate cadmium center in a pseudo-octahedral geometry. iucr.org Other geometries, such as tetrahedral and square pyramidal, are also observed in mixed-ligand cadmium carboxylate complexes. researchgate.netnih.gov
From the perspective of Ligand Field Theory (LFT), the d¹⁰ configuration of Cd(II) means that all five d-orbitals are completely filled. As a result, the Ligand Field Stabilization Energy (LFSE) is zero, regardless of the coordination geometry or the nature of the ligands. This lack of LFSE contributes to the flexible and varied coordination environments observed for Cd(II), as there is no electronic preference for one geometry over another. The electronic transitions within the d-orbitals (d-d transitions) are not possible, and consequently, Cd(II) complexes are typically colorless unless color arises from charge-transfer bands or from the ligands themselves.
Table 1: Crystallographic and Coordination Data for Cadmium Formate Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Cd(II) C.N. | Geometry | Ref. |
| Anhydrous Cadmium Formate | Cd(HCOO)₂ | Monoclinic | C2/c | 11.614(4) | 6.185(3) | 12.409(5) | 112.51(5) | 8 | 7 | Pseudo-octahedral | iucr.org |
| Cadmium Formate Dihydrate | Cd(HCOO)₂·2H₂O | Monoclinic | P2₁/c | 8.982(4) | 7.391(6) | 9.760(3) | 97.32(3) | 2 | 6 | Distorted Octahedral | iucr.org |
Bridging and Chelating Modes of Formate Ligands within Complexes and Polymers
The formate ligand (HCOO⁻) is a versatile building block in the construction of coordination polymers due to its ability to adopt various coordination modes. It can act as a monodentate, bidentate chelating, or bidentate bridging ligand. In cadmium formate structures, bridging and chelating modes are particularly prevalent, leading to the formation of extended polymeric networks.
In anhydrous cadmium formate, there are two distinct types of formate ions. One is tridentate and bridges symmetry-related cadmium cations. The other is quadridentate, where both oxygen atoms chelate a single cadmium atom and also form bridges to two other symmetry-related cations. iucr.org This complex arrangement of bridging and chelation results in a dense, three-dimensional polymeric lattice featuring four-membered rings. iucr.org
In cadmium formate dihydrate, there are also two different formate ligands. One exhibits an anti-anti bridging configuration, while the other adopts an anti-syn bridging mode. iucr.org These formate bridges link the cadmium atoms, which are also coordinated to water molecules, into a three-dimensional polymer. iucr.org The network is further stabilized by hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate ligands. iucr.org The ability of the formate ligand to adopt multiple bridging and chelating modes is a key factor in the structural diversity of cadmium formate-based coordination polymers.
Table 2: Coordination Modes of Formate Ligands in Cadmium Formate Structures
| Compound | Formate Ligand Type | Coordination Mode | Description | Ref. |
| Anhydrous Cadmium Formate | Formate (1) | Tridentate bridging | Bridges between symmetry-related Cd(II) ions. | iucr.org |
| Formate (2) | Quadridentate (chelating and bridging) | Chelates one Cd(II) ion and bridges two others. | iucr.org | |
| Cadmium Formate Dihydrate | Formate (A) | Bridging (anti-anti) | Links Cd(II) ions in the polymeric network. | iucr.org |
| Formate (B) | Bridging (anti-syn) | Links Cd(II) ions in the polymeric network. | iucr.org |
Influence of Ancillary Ligands on Cadmium Coordination Environment and Supramolecular Assembly
The introduction of ancillary ligands, particularly N-donor heterocyclic ligands, into the cadmium formate system has a profound impact on the resulting coordination environment and supramolecular architecture. These ancillary ligands compete with or complement the formate ligands for coordination sites on the cadmium ion, leading to a wide range of new structures with varying dimensionalities and topologies.
The nature of the ancillary ligand, including its size, shape, flexibility, and the number and position of its donor atoms, plays a crucial role in directing the self-assembly process. For example, the use of a simple N-donor ligand like pyridine (B92270) can lead to the formation of discrete molecular complexes or simple one-dimensional chains. In contrast, bifunctional ligands such as 4,4'-bipyridine, which can bridge two metal centers, are effective in constructing higher-dimensional networks, including two-dimensional layers and three-dimensional frameworks. acs.org
The interplay between the formate ligands, the ancillary ligands, and non-covalent interactions such as hydrogen bonding and π-π stacking dictates the final supramolecular assembly. acs.orgrsc.org By carefully selecting the ancillary ligand, it is possible to tune the structure of the resulting cadmium formate-based coordination polymer, a principle that is central to the field of crystal engineering. This strategy has been successfully employed to synthesize a variety of cadmium carboxylate coordination polymers with diverse and predictable network topologies. nih.gov
Synthesis and Structural Characterization of Mixed-Ligand Cadmium Formate Complexes
Mixed-ligand cadmium formate complexes are typically synthesized using solution-based methods, with hydrothermal and solvothermal techniques being particularly common. researchgate.net These methods involve the reaction of a cadmium salt (such as cadmium nitrate (B79036) or cadmium acetate), formic acid or a formate salt, and the desired ancillary ligand(s) in a suitable solvent or solvent mixture at elevated temperatures and pressures. The slow cooling of the reaction mixture often yields single crystals suitable for X-ray diffraction analysis.
An example of a mixed-ligand complex is the binuclear compound [Cd₂(NioxH₂)₂(HCOO)₄(H₂O)₂(bpy)], where NioxH₂ is 1,2-cyclohexanedionedioxime and bpy is 4,4'-bipyridine. acs.org In this structure, the cadmium ions are bridged by the bipyridine ligand, and the coordination sphere is completed by formate, dioxime, and water ligands. acs.org This example illustrates how the combination of different ligands can lead to the formation of discrete, polynuclear complexes rather than extended coordination polymers. The synthesis and characterization of such mixed-ligand complexes are essential for developing a deeper understanding of the factors that control the assembly of coordination compounds and for the rational design of new functional materials.
Advanced Applications in Material Science and Catalysis
Development of Cadmium Formate-Derived Functional Materials
Cadmium formate's chemical properties make it suitable for the controlled synthesis of various cadmium-based functional materials, including oxides, chalcogenides, and coordination polymers.
Cadmium formate (B1220265) is utilized as a precursor for the controlled synthesis of nanostructured cadmium oxides (CdO) and chalcogenides, such as cadmium sulfide (B99878) (CdS), cadmium selenide (B1212193) (CdSe), and cadmium telluride (CdTe). These materials are important due to their semiconductor properties and applications in optoelectronic devices, solar cells, and pigments ontosight.aifishersci.sefishersci.cafishersci.dkfishersci.noamericanelements.comfishersci.co.uk.
The synthesis of cadmium oxide nanoparticles can be achieved through methods involving cadmium formate or related cadmium carboxylates. For instance, mechanochemical reactions followed by calcination have been employed to synthesize cauliflower-like CdO nanostructures, using cadmium acetate (B1210297) dihydrate as a reagent researchgate.net. Similarly, lithium and iron co-doped cadmium oxide with a NaCl structure has been synthesized using a formate precursor of the composition Cd₀.₉(Li₁₋ₓFeₓ)₀.₁ (HCOO)₂·2H₂O researchgate.net. Another approach involves the thermal decomposition of a cadmium-hexamethylenetetramine complex, yielding pure, crystalline, and cubic CdO nanoparticles semanticscholar.org.
For cadmium chalcogenides, cadmium formate or other cadmium salts like cadmium acetate dihydrate are employed as cadmium sources. Cadmium selenide (CdSe) is an inorganic compound classified as a II-VI semiconductor and can be produced in the form of nanoparticles through various methods, including arrested precipitation in solution, synthesis in structured media, high-temperature pyrolysis, sonochemical, and radiolytic methods wikipedia.org. Cadmium telluride (CdTe) is another stable crystalline compound primarily used as a semiconducting material in photovoltaics and as an infrared optical window, and it can also be made into nanocrystals fishersci.nowikipedia.orgamericanelements.com. The use of cadmium formate as a precursor facilitates the formation of these materials with controlled size and morphology, which is crucial for their performance in various applications ontosight.ai.
Cadmium(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs) are a class of materials with diverse structural features and potential applications, including as sensors, catalysts, and gas storage materials mdpi.comresearchgate.net. The Lewis acid behavior of Cd(II) centers contributes to their catalytic performances in various organic reactions, such as acetalization, cyanosilylation, Henry or Strecker reactions, and Knoevenagel condensation researchgate.netresearchgate.net.
The design of these coordination polymers often involves rigid dicarboxylate or tricarboxylate benzene (B151609) derivatives as ligands, sometimes combined with N-donor species like pyridine (B92270), thiazole, imidazole, bipyridine, or phenanthroline mdpi.com. This allows for the control of their topology, rigidity, and functionality, influencing properties such as gas sorption, separation, and catalytic function rsc.org. For example, an acetate-based coordination polymer, [Cd₄(CH₃COO)(μ-OH)₄(C₂H₅OH)]n, has been investigated for its adsorption capabilities of aromatic dyes mdpi.com. The ability of these materials to form porous structures makes them suitable for selectively adsorbing gases, including carbon dioxide, or trapping organic molecules mdpi.comresearchgate.net.
Catalytic Transformations Involving Cadmium Formate
Cadmium-based materials, particularly metal-organic frameworks (MOFs), have shown promise in catalytic transformations, especially in the hydrogenation of carbon dioxide.
The hydrogenation of carbon dioxide (CO₂) to formate is a significant reaction for CO₂ utilization and hydrogen storage mdpi.comresearchgate.net. Cadmium-based metal-organic frameworks (MOFs) have been explored as catalysts for this transformation. A cadmium(II) metal-organic framework, [Cd(bdc)(DMF)]n (MOF1), synthesized from benzene-1,4-dicarboxylic acid (H₂bdc) and cadmium nitrate (B79036), has been investigated for this purpose mdpi.comresearchgate.net.
Studies have shown that while MOF1 itself may not directly hydrogenate CO₂ to formate, its catalytic activity can be significantly enhanced by impregnating it with nanoparticles of transition metals such as palladium (Pd), nickel (Ni), and platinum (Pt) mdpi.comresearchgate.net. For instance, MOF1/Pd, MOF1/Ni, and MOF1/Pt composites demonstrated high activity and selectivity in the catalytic hydrogenation of CO₂ to formate researchgate.net. The MOF encapsulated with Pd nanoparticles exhibited excellent recyclability, maintaining catalytic activity even after five cycles mdpi.com.
A high formate yield of 98% was reported, with a turnover number (TON) of 1500 and a turnover frequency (TOF) of 69 h⁻¹ achieved using MOF1/Pd at 170 °C within 2 hours researchgate.net. This highlights the synergistic effect between the nanoparticles and the MOF structure in enhancing the catalytic performance for CO₂ hydrogenation.
Mechanistic investigations of catalytic cycles involving cadmium-based MOFs for CO₂ hydrogenation focus on understanding the role of the MOF structure and the impregnated nanoparticles. The chemical stability of cadmium MOFs under various solvent conditions is advantageous for their use in catalysis mdpi.com.
The secondary building unit (SBU) of MOF1, for example, is composed of Cd₂C₂O₄, with bridging oxygen atoms bonding to the cadmium metal mdpi.com. The MOF structure contains rhomboidal pores that can accommodate coordinated solvent molecules like N,N-dimethylformamide (DMF), which influences the void space within the framework mdpi.com. The enhanced catalytic activity observed in MOF-nanoparticle composites suggests that the MOF not only provides a stable support but also influences the accessibility and environment of the active sites on the encapsulated nanoparticles mdpi.comresearchgate.net.
The precise mechanism of CO₂ hydrogenation to formate over these composite catalysts involves the interaction of CO₂ and hydrogen with the metal nanoparticles, facilitated by the MOF's porous structure. The MOF's role could involve pre-concentrating reactants, stabilizing the nanoparticles, or providing a unique microenvironment that promotes the catalytic reaction. Further detailed mechanistic studies, including in situ characterization techniques, are crucial to fully elucidate the active sites and the elementary steps involved in these catalytic cycles.
Advanced Analytical Methodologies in Cadmium Formate Research
X-ray Diffraction (XRD) Techniques for Phase Identification and Microstructural Analysis of Derived Materials
Research has shown that cadmium formate (B1220265) (Cd(HCOO)2) undergoes decomposition, yielding intermediate and final products that can be identified by XRD. For instance, the thermal decomposition of cadmium formate often leads to the formation of cadmium carbonate (CdCO3) and subsequently cadmium oxide (CdO). researchgate.netmdpi.com Specifically, the decomposition of perovskite-like formates such as [CH3NH3][Cd(HCOO)3] has been confirmed by X-ray powder diffraction (XRPD) to degrade into a mixture of CdCO3 and CdO. mdpi.com Similarly, the residue remaining after the thermal decomposition of Cd-MOF-74 materials, prepared from cadmium acetate (B1210297), has been identified as CdO by XRD. csic.es
XRD also provides details on the crystal structure and crystallite size of the derived materials. For example, CdCO3 thin films have been determined to possess a hexagonal structure with a space group R-3c (167) via XRD, with crystallite sizes ranging from 65 to 87 nm depending on deposition time. researchgate.net Cadmium oxide (CdO) nanoparticles often exhibit a cubic crystalline phase, with characteristic diffraction peaks. researchgate.netuobaghdad.edu.iqgovinfo.gov Studies on cadmium sulfide (B99878) (CdS) nanoparticles, which can be synthesized from cadmium acetate precursors, frequently report cubic or hexagonal wurtzite structures, with average crystallite sizes in the nanometer range (e.g., 5-7 nm for microwave-assisted synthesis, 3-5 nm for co-precipitation). chalcogen.rominarjournal.comresearchgate.netresearchgate.net
The ability of XRD to identify specific phases and assess crystallinity makes it indispensable for understanding the transformation pathways of cadmium formate and its related compounds under various conditions.
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Formate-Derived Products
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are critical for visualizing the morphology and nanostructure of materials derived from cadmium formate. These methods offer high-resolution imaging that reveals particle shape, size distribution, surface features, and internal structural details.
Transmission Electron Microscopy (TEM) , including High-Resolution TEM (HRTEM) and Selected Area Electron Diffraction (SAED), provides more detailed insights into the internal nanostructure, crystallinity, and precise particle dimensions. TEM analysis of CdO nanostructures confirms their formation and can show cluster formation of nanostructures. researchgate.net Ultralong cadmium hydroxide (B78521) (Cd(OH)2) nanowires, synthesized from cadmium acetate dihydrate, have been characterized by SEM, XRD, TEM, SAED, and HRTEM, revealing lengths of several micrometers and their subsequent transformation into CdO nanostrands with similar morphology upon calcination. acs.org TEM studies on CdS nanoparticles confirm their nanocrystallinity, spherical shape, and average particle sizes, often in the single-digit nanometer range. chalcogen.rominarjournal.comresearchgate.netmdpi.com The combination of SEM and TEM provides a comprehensive understanding of how synthesis parameters influence the macroscopic and microscopic features of cadmium formate-derived materials.
Advanced Hyphenated Techniques for In-situ Reaction Monitoring (e.g., TG-DTA-MS-IR)
Advanced hyphenated techniques are instrumental for in-situ monitoring of the thermal decomposition and reaction pathways of cadmium formate, providing simultaneous data on mass changes, thermal events, and evolved gaseous products.
Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) and Mass Spectrometry (MS) (TG-DTA-MS) is a powerful combination for studying the thermal decomposition of cadmium formate. This technique allows for the precise determination of decomposition temperatures, associated mass losses, and the identification of volatile species released during heating. researchgate.netakjournals.comresearchgate.netrsc.org
Studies on cadmium formate (Cd(HCOO)2) using simultaneous TGA, DTA, and MS analysis have revealed that it decomposes at approximately 210°C. researchgate.net The decomposition pathway involves the formation of metallic cadmium and cadmium carbonate (CdCO3), which subsequently decomposes to cadmium oxide (CdO). researchgate.net The gaseous products identified during this process include carbon dioxide (CO2), water (H2O), carbon monoxide (CO), formaldehyde (B43269) (CH2O), methyl alcohol (CH3OH), and methyl formate (HCOOCH3). researchgate.net
Similar hyphenated approaches have been applied to cadmium acetate dihydrate (Cd(CH3COO)2·2H2O), showing a two-stage dehydration process followed by decomposition. akjournals.comakjournals.com Depending on the atmosphere (e.g., helium or air), the decomposition of anhydrous cadmium acetate can yield CdO, acetone, and CO2 as primary products, with intermediates such as metallic cadmium and CdCO3. akjournals.com
Evolved Gas Analysis (EGA) , particularly when coupled with Fourier Transform Infrared (FTIR) spectroscopy (EGA-FTIR) or MS (EGA-MS), offers on-line qualitative and quantitative information about the volatile products released during thermal decomposition. nih.govtandfonline.com FTIR spectroscopy, either in-situ or coupled with thermal analysis, can confirm the presence of specific functional groups and the identity of evolved gases, such as metal-oxygen stretching in CdO. researchgate.netcsic.esresearchgate.netrsc.orgresearchgate.netsemanticscholar.orgfrontiersin.orgnih.gov
These advanced techniques provide a comprehensive understanding of the complex thermal behavior of cadmium formate and its derivatives, elucidating reaction mechanisms and identifying intermediate and final products under controlled conditions.
Summary of Thermal Decomposition Products and Temperatures for Cadmium Formate and Related Compounds
| Compound | Decomposition Temperature (°C) | Main Solid Products | Main Gaseous Products | Analytical Technique | Reference |
| Cadmium formate (Cd(HCOO)2) | ~210 | Cd, CdCO3, CdO | CO2, H2O, CO, CH2O, CH3OH, HCOOCH3 | TGA, DTA, MS | researchgate.net |
| [CH3NH3][Cd(HCOO)3] | >150 (initial) | CdCO3, CdO | Amine, HCOOH, CO2 | TGA, XRPD, IR | mdpi.com |
| Cadmium acetate dihydrate (Cd(CH3COO)2·2H2O) | Dehydration: 80-170; Anhydrous decomp.: ~250 | CdO (in air); Cd, CdCO3, CdO (in helium) | Acetone, CO2, H2O | TG-DTA-MS, XRD | akjournals.comresearchgate.netakjournals.com |
Future Directions in Cadmium Formate Academic Research
Exploration of Novel Synthetic Routes and Metastable Crystal Forms
The exploration of novel synthetic routes for cadmium formate (B1220265) is crucial for discovering new material properties and optimizing production methods. Current research in inorganic synthesis often focuses on controlling crystal growth and achieving specific morphologies and crystal forms. For instance, cadmium compounds like cadmium sulfide (B99878) (CdS) are known to exist in different crystal forms, including the stable hexagonal wurtzite and metastable cubic zinc blende structures, which can be influenced by synthesis conditions such as chemical bath deposition or hydrothermal reactions. naturalspublishing.comresearchgate.netnih.gov Applying similar controlled synthetic approaches to cadmium formate could lead to the isolation of new or metastable crystal forms with unique structural or physical properties. This could involve investigating various precursors, solvent systems (including non-aqueous or ionic liquids), temperature and pressure variations, and templating agents to guide crystal assembly. The ability to precisely control the crystalline phase would open avenues for tailoring the material for specific academic inquiries.
Advanced Spectroscopic Probes for Dynamic Processes and Transient Intermediates
Advanced spectroscopic techniques are indispensable for elucidating the dynamic processes and identifying transient intermediates involved in the formation and reactions of cadmium formate. Electron Paramagnetic Resonance (EPR) spectroscopy has already been employed to study Mn²⁺-doped cadmium formate dihydrate single crystals, providing insights into the local environment and spin Hamiltonian parameters of the dopant within the crystal lattice. researchgate.net
Future research can leverage a broader range of advanced spectroscopic methods:
Ultrafast Transient Absorption Spectroscopy: This "pump-probe" technique uses ultrashort laser pulses to study photophysical properties and rapid kinetic processes, such as excited-state energy migration, electron transfer, and the formation of short-lived intermediates. nih.govmdpi.comnih.gov Its application could reveal the dynamics of charge transfer or structural rearrangements in cadmium formate upon excitation.
Time-Resolved Infrared (TR-IR) and Two-Dimensional Infrared (2D-IR) Spectroscopy: These techniques are powerful tools for investigating the structure, dynamics, and reactivity of electronically excited states and photochemical intermediates. researchgate.net TR-IR can provide structural information about transient species, while 2D-IR can offer more detailed insights into vibrational couplings and dynamics in complex systems. researchgate.net
In-situ Synchrotron Radiation Fourier Transform Infrared (SR-FTIR) Spectroscopy: With its high brilliance, SR-FTIR allows for dynamic detection in complex media, enabling the in-situ identification of key functional groups and the real-time evolution of reactive structures under operating conditions. ccspublishing.org.cn This could be particularly useful for studying cadmium formate's behavior in solution or during its formation.
These advanced probes can provide critical experimental data to understand the mechanistic pathways and short-lived species that are otherwise difficult to observe.
In-depth Theoretical Modeling of Electronic and Magnetic Phenomena
Theoretical modeling, particularly using quantum chemical methods, is pivotal for gaining a deeper understanding of the electronic structure, bonding, and potential magnetic phenomena in cadmium formate. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used computational approaches that can predict molecular geometries, electronic frontier orbital energies (HOMO and LUMO), and simulate electronic transitions to interpret UV-Vis spectra. researchgate.netnih.govacs.orgdoi.org
For cadmium compounds, relativistic DFT calculations have been successfully used to predict solid-state Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts, and to model surface structures of nanocrystals passivated with formate and acetate (B1210297) ligands. researchgate.netnih.gov These calculations can identify the origins of observed chemical shifts and provide insights into bonding environments. nih.gov Future work could extend these computational efforts to:
Predicting and Interpreting Spectroscopic Data: Detailed DFT and TD-DFT calculations can support experimental spectroscopic findings by predicting vibrational frequencies (IR, Raman), electronic absorption bands, and NMR chemical shifts for various cadmium formate structures, including hypothetical metastable forms.
Exploring Magnetic Properties: While cadmium is diamagnetic, the interaction of cadmium formate with paramagnetic species or its incorporation into mixed-metal systems could lead to interesting magnetic phenomena. Theoretical models can predict magnetic susceptibility and spin interactions.
Understanding Structure-Property Relationships: Computational studies can reveal the subtle interplay between crystal structure, electronic configuration, and macroscopic properties, guiding the rational design of new materials.
Sustainable Applications and Green Chemistry Aspects in Formate-Mediated Synthesis
The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netresearchgate.net Formate-mediated synthesis, particularly in the context of metal formates, offers several avenues for sustainable chemical practices:
Waste Prevention and Atom Economy: Green chemistry prioritizes preventing waste and maximizing atom economy, where as much of the starting materials as possible are incorporated into the final product. nih.govresearchgate.net Formate ligands, being small and potentially degradable, could be designed into synthetic routes that minimize by-products.
Safer Solvents and Renewable Raw Materials: Research into using water, ionic liquids, or solvent-free conditions in formate-mediated synthesis aligns with the goal of reducing reliance on hazardous organic solvents. nih.govresearchgate.nettandfonline.com The use of renewable feedstocks for formate production could further enhance sustainability.
Catalysis: Developing catalytic routes for synthesizing or utilizing cadmium formate could improve reaction efficiency and selectivity, reducing energy consumption and the need for stoichiometric reagents. nih.govresearchgate.nettandfonline.com
Green Synthesis of Nanomaterials: The broader field of green synthesis of nanomaterials, often involving plant extracts or microorganisms as reducing and stabilizing agents, could inspire novel, eco-friendly approaches for preparing cadmium formate-based nanostructures. nih.gov
Future research should focus on developing synthetic methodologies for cadmium formate that embody these green chemistry principles, contributing to more environmentally benign chemical processes.
Interdisciplinary Research with Other Scientific Domains (e.g., Geo- or Environmental Chemistry of Formates, excluding toxicity)
Interdisciplinary research involving cadmium formate can bridge inorganic chemistry with other scientific domains, particularly geo- and environmental chemistry, by focusing on its fundamental chemical behavior in natural systems, distinct from its toxicological profile. Environmental chemistry broadly investigates the distribution, dynamics, and fate of chemical substances in the environment. keaipublishing.comutoronto.ca
Future research directions could include:
Geochemical Cycling of Formates and Metals: Understanding the role of formates in the biogeochemical cycles of metals, including cadmium, can provide insights into mineral formation, dissolution, and transport processes in geological settings. Formates can act as ligands that influence metal solubility and mobility in natural waters and soils.
Model Compound for Environmental Processes: Cadmium formate could serve as a model compound for studying general principles of metal-ligand interactions, crystal growth, and dissolution kinetics under environmentally relevant conditions (e.g., varying pH, temperature, and presence of other organic ligands), without directly assessing its environmental impact.
Role in Biomineralization or Geomineralization: Investigating if and how formate complexes of cadmium might participate in or influence natural biomineralization or geomineralization processes could reveal novel pathways for material formation in nature.
Such interdisciplinary studies can contribute to a broader understanding of chemical processes in the Earth's systems.
Compound Names and PubChem CIDs
Q & A
Q. What are the critical physicochemical properties of cadmium formate that influence experimental design?
Cadmium formate (Cd(CHO₂)₂) exhibits high water solubility, as noted in solubility studies (e.g., 46.8 g/100 mL at 25°C), which is essential for preparing aqueous solutions in synthetic chemistry . Its decomposition temperature (>325°C) and stability under inert conditions are key for thermal analysis experiments . Researchers must account for its reactivity with oxidizers and hygroscopic nature when designing storage protocols .
Q. What safety protocols are mandatory for handling cadmium formate in laboratory settings?
According to its safety data sheet (SDS), cadmium formate requires strict respiratory protection (e.g., N95 masks), gloves, and lab coats to avoid dermal/oral exposure. Work should occur in fume hoods with local exhaust ventilation to mitigate inhalation risks. Spills must be contained using inert absorbents and disposed of as hazardous waste under local regulations .
Q. How should cadmium formate solutions be prepared and stored to maintain stability?
Solutions should be prepared in deionized water under inert atmospheres (e.g., nitrogen) to prevent oxidation. Storage in airtight, chemically resistant containers (e.g., glass or HDPE) at 4–20°C is recommended. Periodic pH monitoring and spectroscopic validation (e.g., UV-Vis) can detect decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for cadmium formate in aqueous systems?
Discrepancies in solubility values (e.g., conflicting polytherm data at >30°C) may arise from differences in hydration states or impurities. Methodological solutions include:
Q. What methodologies are recommended for characterizing the thermal decomposition products of cadmium formate?
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can identify volatile byproducts (e.g., formic acid vapor). X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are critical for detecting solid residues like cadmium oxide (CdO). Researchers should compare decomposition profiles under inert (N₂) vs. oxidative (O₂) atmospheres to assess phase transitions .
Q. How can the environmental impact of cadmium formate be assessed in aquatic ecosystems?
Ecotoxicological studies should follow OECD guidelines, using bioassays to determine acute toxicity (e.g., 96-hour LC50 for Daphnia magna). Chronic exposure experiments can evaluate bioaccumulation in aquatic organisms. Advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) quantify cadmium uptake in tissues, while computational models (e.g., QSAR) predict long-term ecological risks .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing cadmium formate’s dose-response relationships in toxicity studies?
Dose-response curves should employ nonlinear regression models (e.g., log-logistic or probit analysis) to estimate EC50/LC50 values. Bayesian hierarchical models can account for variability in replicate experiments. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) are recommended for multi-concentration studies .
Q. How should researchers validate the purity of synthesized cadmium formate batches?
Purity can be confirmed via:
- Elemental analysis (EA) for carbon, hydrogen, and cadmium content.
- Nuclear magnetic resonance (¹H/¹³C NMR) to detect organic impurities.
- X-ray fluorescence (XRF) for trace metal contaminants. Calibration against certified reference materials (CRMs) ensures accuracy .
Data Management and Reproducibility
Q. What metadata standards are critical for publishing cadmium formate research data?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
Q. How can researchers address conflicting data on cadmium formate’s stability in mixed-solvent systems?
Contradictory stability reports (e.g., in ethanol-water mixtures) necessitate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
